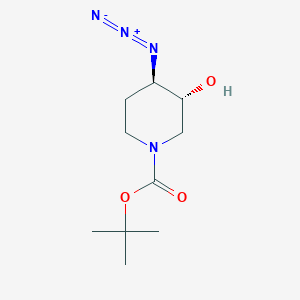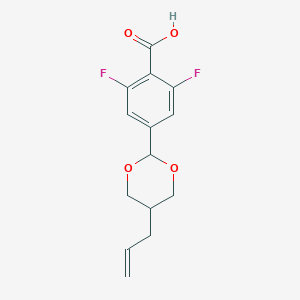![molecular formula C8H13N B8086671 3-{Bicyclo[1.1.1]pentan-1-yl}azetidine](/img/structure/B8086671.png)
3-{Bicyclo[1.1.1]pentan-1-yl}azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{Bicyclo[1.1.1]pentan-1-yl}azetidine” is a compound that contains a bicyclo[1.1.1]pentane (BCP) motif . Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . Bicyclo[1.1.1]pentane is a highly strained molecule .
Synthesis Analysis
The synthesis of bicyclo[1.1.1]pentane derivatives has been extensively investigated . A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . No additional additives or catalysts are needed . Using this strategy, more than 300 functionalized bicyclo[1.1.1]pentanes have been prepared on a (multi)gram scale .Molecular Structure Analysis
The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule .Chemical Reactions Analysis
The chemical reactions involving bicyclo[1.1.1]pentane derivatives have been extensively studied . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .Wissenschaftliche Forschungsanwendungen
Molecular Rods
BCP derivatives have been used as molecular rods in materials science . These are molecules that can be used to connect other molecules or structures, providing a rigid and stable framework.
Molecular Rotors
BCP derivatives have also been used as molecular rotors . These are molecules that can rotate around a specific axis, which can be useful in various applications such as energy storage and transfer.
Supramolecular Linker Units
In supramolecular chemistry, BCP derivatives have been used as linker units . These are used to connect different supramolecular entities together, allowing for the creation of complex structures with unique properties.
Liquid Crystals
BCP derivatives have found applications in the creation of liquid crystals . These are materials that have properties between those of conventional liquids and those of solid crystals, and are used in a variety of technologies, including displays and sensors.
FRET Sensors
BCP derivatives have been used in the development of FRET sensors . FRET (Förster Resonance Energy Transfer) is a mechanism that describes energy transfer between two light-sensitive molecules. Sensors based on this principle have a wide range of applications, including in biological and medical research.
Metal–Organic Frameworks
BCP derivatives have been used in the construction of metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands, and have potential applications in gas storage, separation, and catalysis.
Bioisostere in Drug Discovery
The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. They are used in drug design to increase the diversity of chemical structures, and to optimize pharmacokinetic and pharmacodynamic properties.
Increasing Solubility and Potency of Medicines
Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation . BCP derivatives have been found to increase or equal solubility/potency/metabolic stability and decrease non-specific binding of lead compounds that can be achieved through such bioisosteric replacements .
Zukünftige Richtungen
The future directions for the use of bicyclo[1.1.1]pentane derivatives in drug discovery look promising . The practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Wirkmechanismus
Target of Action
The primary targets of 3-{Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been extensively used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The specific targets would depend on the particular derivative and its intended therapeutic application.
Mode of Action
The exact mode of action of 3-{Bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can enhance their potency, selectivity, and pharmacokinetic profile .
Biochemical Pathways
The specific biochemical pathways affected by 3-{Bicyclo[11Bcp derivatives are known to have various applications in synthetic organic chemistry . The affected pathways would depend on the specific derivative and its biological targets.
Pharmacokinetics
The ADME properties of 3-{Bicyclo[11Bcp derivatives are known to have increased or equal solubility, potency, and metabolic stability . These properties can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation .
Result of Action
The molecular and cellular effects of 3-{Bicyclo[11Bcp derivatives are known to have increased or equal solubility, potency, and metabolic stability . These properties can enhance the efficacy of the drug, potentially leading to improved therapeutic outcomes.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-{Bicyclo[11The synthesis of bcp derivatives has been achieved under mild and metal-free conditions , suggesting that these compounds may be relatively stable under a variety of environmental conditions.
Eigenschaften
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-6-2-8(1,3-6)7-4-9-5-7/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPCOCMCGTJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3CNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Bicyclo[1.1.1]pentan-1-yl}azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecan-6-one](/img/structure/B8086597.png)
![(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B8086604.png)
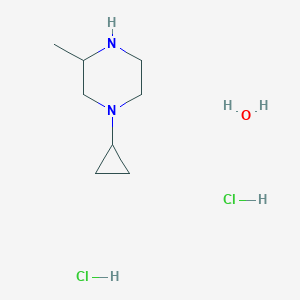
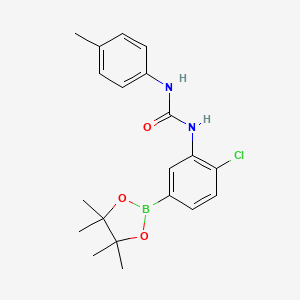



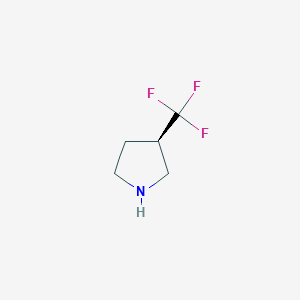
![2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride](/img/structure/B8086653.png)
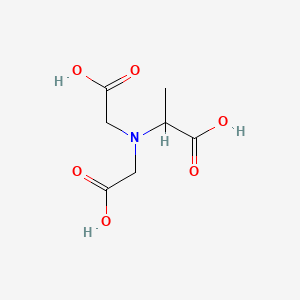
![Sodium 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8086681.png)
